1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea
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Overview
Description
- The methylsulfonyl group is introduced via sulfonylation, where the tetrahydroquinoline intermediate is treated with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine.
Formation of the Phenylurea Moiety:
- The final step involves the reaction of the methylsulfonyl-tetrahydroquinoline intermediate with phenyl isocyanate to form the desired phenylurea compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea typically involves multiple steps:
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Formation of the Tetrahydroquinoline Ring:
- The tetrahydroquinoline ring can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene under acidic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the quinoline ring or the phenylurea moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced quinoline or phenylurea derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfonyl group can enhance its binding affinity and specificity towards certain targets, while the phenylurea moiety may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
- 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylurea
- 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-ethylurea
Comparison:
- Structural Differences: The primary difference lies in the substituents on the urea moiety (phenyl vs. methyl or ethyl).
- Chemical Properties: These differences can affect the compound’s solubility, reactivity, and overall stability.
- Biological Activity: Variations in the urea substituents can lead to differences in biological activity and specificity towards molecular targets.
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea stands out due to its unique combination of the methylsulfonyl group and the phenylurea moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-24(22,23)20-11-5-6-13-9-10-15(12-16(13)20)19-17(21)18-14-7-3-2-4-8-14/h2-4,7-10,12H,5-6,11H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBLJCJPGKLQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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